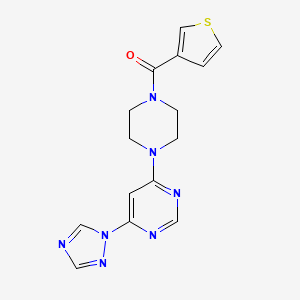

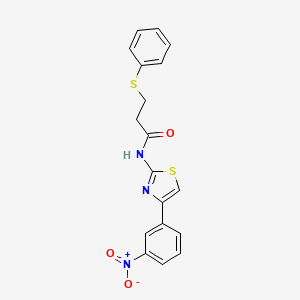

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazole derivatives have been reported to exhibit potent inhibitory activities against various cancer cell lines . They are often used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the establishment of their structures by NMR and MS analysis .Molecular Structure Analysis

The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicates that some of the hybrids exhibit potent inhibitory activities against various cancer cell lines .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable .Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Activities

- Piperazinyl oxazolidinone derivatives, which include structures related to (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone, have been evaluated for their antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998). These compounds were found to possess in vivo potency comparable to that of linezolid, indicating their potential as novel antibacterial agents.

Synthesis and Chemical Transformations

- Novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes were studied for thienopyrimidine synthesis, demonstrating the chemical versatility of thiophene derivatives in the synthesis of complex heterocyclic compounds (Pokhodylo et al., 2010).

Anti-Inflammatory and Analgesic Agents

- New benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed promising cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, along with analgesic and anti-inflammatory effects, suggesting their utility as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

5-HT2 Antagonist Activity

- Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with specific piperazine groups were prepared and showed potent 5-HT2 antagonist activity, indicating their potential for the development of central nervous system (CNS) drugs (Watanabe et al., 1992).

Pharmacokinetics and Metabolism

- The metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase IV inhibitors, which include pyrimidin-2-yl)piperazin-1-yl structures, were examined in rats, dogs, and humans, highlighting the importance of understanding the pharmacokinetic profiles of these compounds for their development as therapeutic agents (Sharma et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to inhibition or modulation of the target enzyme’s activity, which can result in therapeutic effects.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, and its induction is a common strategy for inhibiting the growth of cancer cells.

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The compound has been shown to exhibit cytotoxic activities against various cancer cell lines in a dose-dependent manner . Some of the compounds exhibited very weak cytotoxic effects toward normal cells compared with doxorubicin . This suggests that the compound might have a selective action against cancer cells, which is a desirable property for anticancer drugs.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Similar compounds have shown inhibitory activities against certain cancer cell lines . This suggests that (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone may interact with enzymes, proteins, and other biomolecules in a way that influences biochemical reactions .

Cellular Effects

This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

thiophen-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7OS/c23-15(12-1-6-24-8-12)21-4-2-20(3-5-21)13-7-14(18-10-17-13)22-11-16-9-19-22/h1,6-11H,2-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRHJUYXPIYTNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B2959939.png)

![3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2959940.png)

![Ethyl 4-({4-[(4-ethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2959949.png)

![2-[(2-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B2959951.png)

![N-1,3-benzodioxol-5-yl-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]acetamide](/img/structure/B2959955.png)

![methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2959956.png)

![ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2959960.png)